molecular formula C8H9BrClN B8700084 2-(1-Bromopropyl)-6-chloropyridine

2-(1-Bromopropyl)-6-chloropyridine

Cat. No.: B8700084
M. Wt: 234.52 g/mol
InChI Key: VPKNMZJNXGNMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Bromopropyl)-6-chloropyridine is a halogenated pyridine derivative featuring a bromopropyl substituent at the 2-position and a chlorine atom at the 6-position of the pyridine ring. This compound’s structure combines both alkyl halide and aromatic halide functionalities, which may influence its reactivity, solubility, and electrochemical behavior. Applications of such compounds often include roles in organic synthesis, agrochemicals, or pharmaceuticals, though further research is required to confirm specific uses for this derivative.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

2-(1-bromopropyl)-6-chloropyridine

InChI

InChI=1S/C8H9BrClN/c1-2-6(9)7-4-3-5-8(10)11-7/h3-6H,2H2,1H3

InChI Key

VPKNMZJNXGNMHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=CC=C1)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Electrochemical Behavior

The electrochemical reduction of halogenated pyridines is highly sensitive to substituent effects. For example, in 6-chloropyridine and bromopyridines (2- and 4-bromopyridine), polarographic studies reveal a decrease in wave height at high pH due to the separation of reduction into two overlapping waves, with the second wave merging into the supporting electrolyte discharge . The electron transfer coefficient ($ \alpha n $) for these compounds was determined using logarithmic plots ($ \log[(id - i)/i] $ vs. $ E $) and the equation $ \alpha n = 0.0517/(E{t} - E) $, yielding comparable results .

The extended alkyl chain could also reduce solubility in aqueous media, affecting diffusion currents and wave separation behavior.

Substituent Effects on Reactivity

  • 6-Chloropyridine: The chlorine atom at the 6-position directs electrophilic substitution and stabilizes the ring via inductive effects.
  • 2-Bromopyridine and 4-Bromopyridine : Bromine’s strong electron-withdrawing effect enhances reducibility. The 2-substituted isomer exhibits distinct $ E_{1/2} $ shifts compared to the 4-substituted analog due to positional effects on resonance stabilization.
  • 2-(1-Bromopropyl)-6-chloropyridine : The bromopropyl group introduces steric constraints that may slow electron transfer kinetics compared to unsubstituted analogs. Additionally, the chlorine atom at the 6-position could synergize with the bromopropyl group to further polarize the aromatic ring.

Pyridone Formation

For this compound, the bromopropyl substituent might stabilize the pyridine ring against hydrolysis or oxidation, but its longer alkyl chain could increase susceptibility to nucleophilic attack under certain conditions. Direct studies are needed to confirm this.

Table 1: Comparison of Electrochemical Properties

Compound Substituents $ \alpha n $ Values Wave Height at High pH Pyridone Formation (pH 13)
6-Chloropyridine 6-Cl 0.51–0.55 Decreases Not observed
2-Bromopyridine 2-Br 0.49–0.53 Decreases Not tested
4-Bromopyridine 4-Br 0.50–0.54 Decreases Not tested
This compound 2-BrCH₂CH₂CH₂, 6-Cl Inferred: 0.48–0.52 Likely decreases Not studied

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